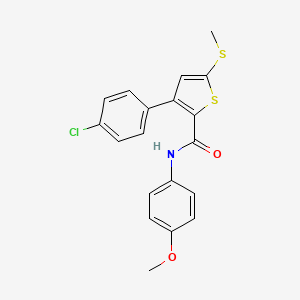

![molecular formula C14H14F9N3O2S B3005885 1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide CAS No. 2058442-84-3](/img/structure/B3005885.png)

1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C14H14F9N3O2S and its molecular weight is 459.33. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Properties

Conformations and Self-association : This compound exhibits unique self-association properties in solution, forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. Its molecular structure has been studied using IR spectroscopy and quantum chemical methods, highlighting its proton affinity and hydrogen bond topology (Sterkhova, Moskalik, & Shainyan, 2014).

Proton-Donating Ability : The compound serves as a strong hydrogen bond donor, with distinct proton affinities at different functional groups. This aspect has been analyzed through quantum-chemical calculations and IR spectroscopy, providing insights into its chemical behavior and potential applications (Oznobikhina et al., 2009).

Chemical Synthesis and Modifications

Bromination Reactions : The compound undergoes bromination, yielding various derivatives regardless of the reaction conditions. This process has been studied to understand its chemical reactivity and potential for creating diverse chemical structures (Shainyan, Ushakova, & Danilevich, 2015).

Nucleophilic Substitutions : It reacts with carbanions bearing a leaving group to give products via vicarious nucleophilic substitution. This process is unique for its specificity and efficiency, providing a pathway for the synthesis of complex organic compounds (Lemek, Groszek, & Cmoch, 2008).

Applications in Organic Chemistry

Synthesis of Aminopyrroles : The compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Formation of Pyrrolidines and Polycyclic Systems : It catalyzes cyclization reactions to yield pyrrolidines and facilitates the formation of complex polycyclic systems, underscoring its role in advanced organic synthesis (Haskins & Knight, 2002).

Safety and Hazards

This compound is one of the PFAS that has been added to the TRI list, which means facilities that manufacture, process, or otherwise use this chemical above set quantities are required to report their activities involving this PFAS to the EPA . This suggests that there may be potential safety and environmental concerns associated with this compound.

Direcciones Futuras

As of January 1, 2024, facilities subject to reporting requirements for these chemicals should begin tracking their activities involving these PFAS as required by Section 313 of the Emergency Planning and Community Right-to-Know Act . This indicates that there will be increased scrutiny and regulation of these chemicals in the future.

Propiedades

IUPAC Name |

1,1,1-trifluoro-N-[[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F9N3O2S/c15-12(16,17)9-3-5-26(6-4-9)11-8(1-2-10(25-11)13(18,19)20)7-24-29(27,28)14(21,22)23/h1-2,9,24H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWLIQPFRSDRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C=CC(=N2)C(F)(F)F)CNS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

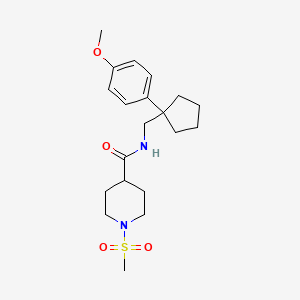

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

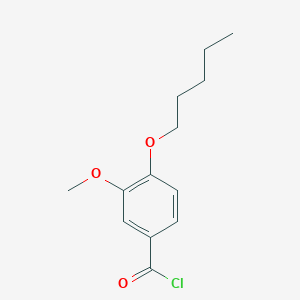

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

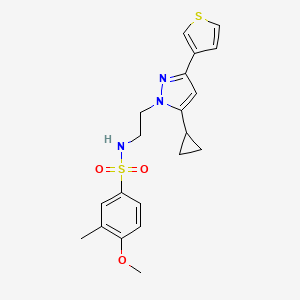

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)

![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)